N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Description
Historical Development of Thiazole Derivatives in Scientific Research
Thiazole derivatives have occupied a central role in heterocyclic chemistry since their discovery in the late 19th century. The Hantzsch thiazole synthesis, first reported in 1887, laid the foundation for systematic exploration of this heterocyclic scaffold by condensing α-haloketones with thiosemicarbazones or thioureas. Early efforts focused on structural elucidation and reaction optimization, with Maehr and Yang's 20th-century work demonstrating phosphonate-functionalized thiazoles through innovative sulfur-based cyclizations. The Cook-Heilbron synthesis (1947) expanded access to 5-aminothiazoles via α-aminonitrile intermediates, enabling diversification of substituent patterns. These historical breakthroughs established thiazoles as privileged structures in medicinal chemistry, particularly following the discovery of thiamine's critical biological role.
Modern synthetic advancements, such as Heravi's solvent-free grinding technique for 2,4-disubstituted thiazoles and Grozav's two-step Hantzsch modifications, reflect ongoing efforts to improve efficiency. The development of N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine represents a contemporary extension of these methodologies, incorporating electron-withdrawing nitro groups and sterically demanding cyclohexyl moieties to modulate electronic and spatial properties.
Significance of this compound in Academic Research
This compound exemplifies three key design principles in modern thiazole chemistry:
- Electronic modulation through the 4-nitrophenyl group, which induces significant resonance effects across the thiazoline ring.
- Stereochemical control via the 4,5-dihydro structure, restricting ring conformation to enhance target selectivity.
- Hydrophobic domain incorporation through the N-cyclohexyl substituent, potentially improving membrane permeability.
Recent studies highlight its utility as:
Research Evolution and Current Investigation Trends
The compound's research trajectory mirrors broader trends in thiazole chemistry:
Current investigations emphasize:
- Computational modeling : Density functional theory (DFT) studies of the nitro group's electron-withdrawing effects on thiazoline ring aromaticity
- Green chemistry : Aqueous-phase syntheses using biodegradable catalysts
- Structure-activity relationships : Systematic variation of the cyclohexyl group to optimize pharmacokinetic profiles
Theoretical Framework for Studying 2-Aminothiazole Derivatives
The electronic structure of 2-aminothiazoles can be described using frontier molecular orbital theory:
$$
E{\text{HOMO}} = -5.27 \, \text{eV}, \quad E{\text{LUMO}} = -1.89 \, \text{eV} \quad \text{(calculated for parent 2-aminothiazole)}
$$
Key theoretical considerations for this compound include:
- Aromaticity modulation : Reduced ring aromaticity compared to fully conjugated thiazoles due to 4,5-dihydro saturation, quantified by nucleus-independent chemical shift (NICS) values
- Tautomerism : Equilibrium between amine and imine forms influenced by nitro group resonance effects
- Non-covalent interactions :
The compound's biological activity can be rationalized through molecular docking studies showing:
Properties
IUPAC Name |
N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-14)16-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNNYNPODPKQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexylamine derivative and a nitrophenyl-thioamide can lead to the formation of the desired thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thiazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit promising anticancer properties. Thiazoles have been studied for their ability to inhibit various cancer cell lines through multiple mechanisms, including the modulation of cellular pathways involved in apoptosis and cell cycle regulation. For instance, thiazole-containing compounds have been shown to inhibit CDK9-mediated transcription, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 .
Antimicrobial Properties
Thiazole derivatives have also demonstrated significant antimicrobial activity. Studies have reported that compounds similar to this compound can inhibit the growth of various bacterial strains. The presence of electron-donating groups on the thiazole ring has been linked to enhanced antibacterial effects . This suggests that modifications to the thiazole structure can lead to compounds with improved efficacy against resistant microbial strains.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the thiazole ring through cyclization reactions involving appropriate amines and thioketones.
Key Synthesis Steps:
- Formation of Thiazole Ring : The initial step often involves the reaction of a substituted phenyl amine with a thioketone under acidic conditions to form the thiazole scaffold.
- Substitution Reactions : Further modifications can be made to introduce cyclohexyl and nitrophenyl groups at specific positions on the thiazole ring.
- Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria with comparable activity to standard antibiotics. |
| Study C | Mechanistic Studies | Revealed that the compound induces apoptosis through mitochondrial pathways in cancer cells. |
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
The compound’s structural uniqueness lies in its cyclohexyl and 4-nitrophenyl substituents. These groups influence physicochemical properties such as solubility, lipophilicity, and electronic effects. Below is a comparative analysis with similar 4,5-dihydro-1,3-thiazol-2-amine derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
Table 2: Bioactivity Comparison
Physicochemical and Crystallographic Analysis
- Solubility : The nitro group’s polarity may enhance aqueous solubility, but the cyclohexyl moiety could counteract this, favoring organic solvents .
Biological Activity
N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activity. This article will explore the compound's pharmacological properties, including its antimicrobial and antitumor activities, and will provide insights from various studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring which is known for its diverse biological activities. The presence of a nitrophenyl group enhances its reactivity and potential interaction with biological targets. The compound's CAS number is 748778-14-5, and it is classified under thiazole derivatives.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focused on a series of N-substituted thiazole derivatives reported promising antibacterial activity against various strains of bacteria, comparable to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-cyclohexyl derivative | S. aureus | 16 µg/mL |
| Standard (Norfloxacin) | E. coli | 8 µg/mL |
The study highlighted that the structural elements of thiazoles, particularly the electron-donating groups on the phenyl ring, play a crucial role in enhancing their antibacterial efficacy .
Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor properties. A notable study demonstrated that compounds with a similar thiazole structure exhibited cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes associated with tumor growth, such as aurora kinases .
Case Study: Aurora Kinase Inhibition
In vitro studies on analogs of this compound revealed that these compounds could inhibit aurora kinase activity effectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 |
| Similar Thiazole Derivative | HeLa (Cervical Cancer) | 15.0 |
The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring and the introduction of substituents on the phenyl group significantly influenced cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Key steps include:
- Using dichloromethane as a solvent and triethylamine as a base to facilitate cyclization (yields ~70–80%) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity, confirmed by HPLC .
- Critical Parameters : Temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine to nitro precursor), and inert atmosphere (N₂) to prevent oxidation.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- 1H-NMR : Look for characteristic signals:
- Cyclohexyl protons as multiplet at δ 1.2–2.1 ppm.
- Nitrophenyl aromatic protons as doublets (δ 8.2–8.4 ppm, J = 8.0 Hz) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding dihydrothiazole ring puckering and nitro group orientation?
- Crystallographic Workflow :
Grow single crystals via slow evaporation (solvent: ethanol/chloroform).
Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
- Key Findings :
- The dihydrothiazole ring adopts an envelope conformation (C4 atom deviates by 0.0345 Å from the plane).
- Nitrophenyl and cyclohexyl groups form dihedral angles of 9.4° and 11.4° with the thiazole core, influencing π-stacking in crystals .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and biological target interactions of this compound?
- DFT Analysis :
- Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps (~4.2 eV, indicating moderate reactivity) and electrostatic potential surfaces (negative charge localized on nitro group) .
- Molecular Docking :
- Dock into tubulin (PDB: 1SA0) using AutoDock Vina. The nitro group forms hydrogen bonds with β-tubulin’s Thr179 (binding energy ≈ −8.2 kcal/mol), suggesting antiproliferative potential .
Q. How can researchers address contradictions in biological activity data (e.g., varying IC₅₀ values) across different studies?
- Troubleshooting Framework :
Verify assay conditions: Cell line specificity (e.g., HeLa vs. MCF-7), incubation time (48 vs. 72 hr), and solvent (DMSO concentration ≤0.1%).
Compare purity metrics (HPLC vs. NMR) to rule out impurity-driven artifacts.
Use positive controls (e.g., paclitaxel for tubulin inhibition) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
